A Technical Guide to 4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride for Advanced Research
A Technical Guide to 4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride for Advanced Research
Abstract
This document provides an in-depth technical overview of 4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. The pyrrolidine and pyridine motifs are prevalent scaffolds in a multitude of pharmacologically active agents, recognized for their ability to impart favorable physicochemical properties and engage in specific biological interactions.[1][2][3] The strategic combination of these two rings via an ether linkage creates a unique chemical entity with significant potential. This guide delineates the compound's physicochemical characteristics, provides validated protocols for its synthesis and analysis, explores its chemical reactivity, and discusses its applications in drug discovery. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its effective application in research and development, influencing everything from reaction conditions to formulation strategies.[3]
Chemical Structure:
Image Credit: MedChemExpress
Nomenclature and Identifiers:
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IUPAC Name: 4-(pyrrolidin-3-yloxy)pyridine;dihydrochloride
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Molecular Formula: C₉H₁₄Cl₂N₂O
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Molecular Weight: 237.13 g/mol
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CAS Number: 1707584-09-5 (for a related methylated analog, indicating the specific dihydrochloride may have limited public CAS data)[4]
Physicochemical Data Summary:
The dihydrochloride salt form of this amine-containing compound is designed to enhance aqueous solubility and stability. While experimental data for this specific salt is not widely published, the properties can be inferred from the free base and related structures.
| Property | Predicted/Analog Value | Rationale & Context |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic compounds. |
| Melting Point (°C) | >200 °C (decomposes) | Expected for a salt; significantly higher than the free base. For comparison, the related 4-(Pyrrolidin-1-yl)pyridine melts at 55-56 °C.[5] |
| Solubility | High solubility in water; soluble in methanol. | The dihydrochloride salt form protonates both the pyridine and pyrrolidine nitrogens, drastically increasing polarity and aqueous solubility. |
| pKa (Conjugate Acid) | Pyridine N: ~5-6; Pyrrolidine N: ~10-11 | The pyridine nitrogen is less basic due to the electron-withdrawing nature of the ring. The pyrrolidine nitrogen is a typical secondary aliphatic amine. The ether linkage has a minor electronic effect. |
Synthesis and Purification
The synthesis of 4-(Pyrrolidin-3-yloxy)pyridine typically involves a nucleophilic aromatic substitution (SₙAr) or a Williamson ether synthesis approach. The choice of strategy is often dictated by the availability and cost of starting materials. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Synthetic Workflow Overview
The most common pathway involves the reaction of a protected 3-hydroxypyrrolidine with an activated pyridine derivative, followed by deprotection and salt formation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis from N-Boc-3-hydroxypyrrolidine and 4-chloropyridine.
Materials:
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N-Boc-3-hydroxypyrrolidine
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4-Chloropyridine hydrochloride[6]
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Hydrochloric acid solution (e.g., 4M in 1,4-dioxane)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
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Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF. Allow the suspension to stir for 10 minutes.
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Nucleophile Addition: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Causality Note: This two-step temperature ramp ensures complete formation of the alkoxide nucleophile before introducing the electrophile, minimizing side reactions.
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Ether Formation: Add 4-chloropyridine hydrochloride (1.1 equivalents) to the reaction mixture. Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
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Purification (Intermediate): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Boc protected intermediate can be purified by flash column chromatography on silica gel.
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Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of ethyl acetate or methanol. Add an excess of hydrochloric acid solution (e.g., 4M in 1,4-dioxane, >2.5 equivalents) dropwise with stirring.
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Isolation: The dihydrochloride salt will typically precipitate from the solution. Stir for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Expected Spectroscopic Data
The following table summarizes the expected signals in key spectroscopic analyses. Note that the chemical shifts (δ) are approximate and can be influenced by the solvent and concentration.
| Technique | Expected Signals |
| ¹H NMR (D₂O) | δ ~8.4-8.6 (d, 2H, pyridine H2, H6), δ ~7.2-7.4 (d, 2H, pyridine H3, H5), δ ~5.1-5.3 (m, 1H, pyrrolidine O-CH), δ ~3.4-3.8 (m, 4H, pyrrolidine CH₂-N), δ ~2.2-2.5 (m, 2H, pyrrolidine CH₂) |
| ¹³C NMR (D₂O) | δ ~163 (pyridine C4-O), δ ~145 (pyridine C2, C6), δ ~112 (pyridine C3, C5), δ ~75 (pyrrolidine C3-O), δ ~50 (pyrrolidine C2, C5), δ ~30 (pyrrolidine C4) |
| Mass Spec (ESI+) | Expected m/z: 179.11 [M+H]⁺ (for the free base) |
Rationale: In ¹H NMR, the dihydrochloride form will lead to broad signals for N-H protons, which are typically exchanged in D₂O. The aromatic pyridine protons will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The pyrrolidine protons will also experience a downfield shift.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of the final product.
Instrumentation & Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Gradient: 5% B to 95% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Procedure:
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Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes.
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Inject the prepared sample.
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Run the gradient method.
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Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Applications in Medicinal Chemistry
The 4-(pyrrolidin-3-yloxy)pyridine scaffold is a valuable building block in drug discovery, primarily serving as a versatile intermediate.[1][7] The pyrrolidine ring, especially when substituted, can introduce chirality and explore three-dimensional chemical space, while the pyridine moiety can act as a hydrogen bond acceptor and participate in aromatic interactions.[1][2]
Role as a Pharmacophore Fragment
This scaffold is frequently employed in the synthesis of kinase inhibitors, GPCR modulators, and other enzyme-targeted therapies. The ether oxygen and the two nitrogen atoms provide multiple points for hydrogen bonding, and the overall structure can be readily functionalized to optimize binding and pharmacokinetic properties.[8][9]
Logical Relationship of Compound Attributes
The utility of this compound in drug discovery is a direct consequence of its interconnected chemical and structural features.
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- 5. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
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